2-(2,5-Dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one
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Overview
Description
2-(2,5-Dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are often characterized by their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,5-dichlorophenol, is reacted with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
Coupling with Piperazine: The phenoxy intermediate is then coupled with 4-(4-nitrophenyl)piperazine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The resulting intermediate is then subjected to further reaction conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.
Reduction: Reduction reactions can target the nitro group on the piperazine ring, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions on the phenoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product from reduction of the nitro group would be the corresponding amine.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study receptor-ligand interactions.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one would depend on its specific biological target. Generally, compounds of this type may interact with receptors or enzymes, modulating their activity through binding interactions. The phenoxy and piperazine moieties are known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A widely used herbicide.
4-(4-Chlorophenyl)-4-hydroxypiperidine: A compound with pharmacological activity.
N-(2-Chloro-4-nitrophenyl)piperazine: A related compound with potential biological activity.
Uniqueness
2-(2,5-Dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one is unique due to the specific combination of its phenoxy and piperazine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O4/c1-2-18(29-19-13-14(21)3-8-17(19)22)20(26)24-11-9-23(10-12-24)15-4-6-16(7-5-15)25(27)28/h3-8,13,18H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWJKMWQGXWLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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